6-Isopropoxy-5-methylnicotinic acid
Overview
Description
6-Isopropoxy-5-methylnicotinic acid is a chemical compound belonging to the class of nicotinic acid derivatives. It is known for its role as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. This compound has a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol .
Preparation Methods
The synthesis of 6-Isopropoxy-5-methylnicotinic acid involves several steps. One common synthetic route includes the reaction of 5-methyl-6-hydroxynicotinic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Isopropoxy-5-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Isopropoxy-5-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as a DHODH inhibitor makes it valuable in studying the pyrimidine biosynthesis pathway.
Medicine: Potential therapeutic applications include its use in developing drugs for diseases where DHODH inhibition is beneficial.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The primary mechanism of action of 6-Isopropoxy-5-methylnicotinic acid involves the inhibition of dihydroorotate dehydrogenase (DHODH). By inhibiting this enzyme, the compound disrupts the de novo pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
6-Isopropoxy-5-methylnicotinic acid can be compared with other nicotinic acid derivatives such as:
5-Methylnicotinic acid: Lacks the isopropoxy group, resulting in different chemical properties and biological activities.
6-Hydroxynicotinic acid: Has a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-methyl-6-propan-2-yloxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCFAAHQMRPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729228 | |
Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011558-18-1 | |
Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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